4,6-dichloro-2-(4-phenylphenyl)-1,3-benzoxazol-5-amine
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Overview
Description
4,6-dichloro-2-(4-phenylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring substituted with chlorine atoms and a phenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(4-phenylphenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-phenylphenylamine, the compound can be synthesized through a series of chlorination and cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) and anhydrous aluminum chloride (AlCl3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-2-(4-phenylphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: Further cyclization reactions can modify the benzoxazole ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine atoms .
Scientific Research Applications
4,6-dichloro-2-(4-phenylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-(4-phenylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4,6-dichloro-2-(4-phenylphenyl)pyrimidine
- 4,6-dichloro-2-(4-phenylphenyl)quinazoline
Uniqueness
Compared to similar compounds, 4,6-dichloro-2-(4-phenylphenyl)-1,3-benzoxazol-5-amine stands out due to its unique benzoxazole ring structure, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups contribute to its versatility in various applications .
Properties
Molecular Formula |
C19H12Cl2N2O |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
4,6-dichloro-2-(4-phenylphenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C19H12Cl2N2O/c20-14-10-15-18(16(21)17(14)22)23-19(24-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,22H2 |
InChI Key |
LRBYDDRSKOKBJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C(=C(C=C4O3)Cl)N)Cl |
Origin of Product |
United States |
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